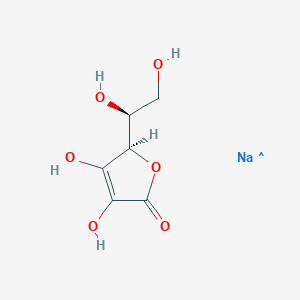

sodium L-ascorbic acid

Description

Historical Context of L-Ascorbic Acid and its Salts in Scientific Inquiry

The scientific journey of L-ascorbic acid and its salts is intrinsically linked to the history of scurvy, a disease that plagued sailors for centuries. karger.comnih.gov Observations as early as the 18th century by naval physician James Lind demonstrated that citrus fruits could prevent this debilitating condition. karger.comebsco.commetrohm.com However, the specific chemical agent responsible remained unknown for nearly two more centuries.

The turn of the 20th century marked a pivotal period in nutritional science. In 1907, Axel Holst and Theodor Frölich established that scurvy could be induced in guinea pigs through dietary manipulation, indicating a specific nutritional deficiency. nih.govebsco.com This discovery laid the groundwork for the eventual isolation of the anti-scorbutic factor. ebsco.com

The breakthrough came in the late 1920s and early 1930s through the work of Hungarian biochemist Albert Szent-Györgyi. acs.org While investigating biological oxidation processes, he isolated a substance he initially named "hexuronic acid" from sources like the adrenal cortex of oxen and later from paprika. ebsco.comacs.orgacs.org In collaboration with Joseph L. Svirbely, Szent-Györgyi confirmed that this hexuronic acid was, in fact, vitamin C. ebsco.comacs.org This monumental discovery, which led to Szent-Györgyi being awarded the Nobel Prize in Physiology or Medicine in 1937, opened the door for the large-scale production and further scientific study of ascorbic acid. acs.orgwikipedia.org

The chemical structure of the compound was deduced in 1933 by Sir Walter Norman Haworth, who, along with Szent-Györgyi, proposed the name "ascorbic acid" to reflect its anti-scurvy properties. metrohm.comwikipedia.org Haworth was also awarded a Nobel Prize in Chemistry in 1937 for his work. wikipedia.org The first synthesis of L-ascorbic acid was reported in the same year, and soon after, the Reichstein process was developed for its industrial production from D-glucose. acs.org The development of salts of ascorbic acid, such as sodium L-ascorbate, followed as a means to create derivatives with different physical and chemical properties, such as a more neutral pH in aqueous solutions. atamanchemicals.comchemicalbook.com

Significance of Sodium L-Ascorbate as a Derivative in Fundamental Chemical Studies

Sodium L-ascorbate, as a derivative of L-ascorbic acid, holds particular importance in fundamental chemical studies due to its distinct properties and reactivity. It is an organic sodium salt formed by replacing the proton from the 3-hydroxy group of ascorbic acid with a sodium ion. atamanchemicals.comnih.gov This modification results in a compound that is readily soluble in water and provides a less acidic solution compared to its parent acid. atamanchemicals.comchemicalbook.com

One of its most significant roles in chemical research is as a reducing agent. thieme-connect.comthieme-connect.deresearcher.liferesearchgate.net Its ability to donate electrons is harnessed in a wide variety of chemical transformations, often in conjunction with metallic catalysts. thieme-connect.deresearchgate.net For example, in the well-known "click chemistry" reactions, sodium ascorbate (B8700270) is instrumental in reducing Cu(II) salts to the more active Cu(I) species, which then catalyzes the formation of triazoles. thieme-connect.deresearchgate.net This application has become a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules.

Furthermore, sodium L-ascorbate's antioxidant properties are not only relevant biologically but are also exploited in chemical research to prevent unwanted side reactions. wikipedia.orgthieme-connect.de It can scavenge reactive oxygen species, thereby protecting sensitive reagents and intermediates in a reaction mixture. wikipedia.orgnih.gov This characteristic is also valuable in biochemical studies to stabilize reactive compounds and prevent oxidation in experimental setups. atamanchemicals.com

The compound also serves as a cofactor for numerous enzymes and is involved in various cellular processes, making it a crucial component in in-vitro biological research. atamanchemicals.comnih.govsigmaaldrich.com Its ability to influence cellular mechanisms, such as collagen deposition, has made it a subject of investigation in its own right. sigmaaldrich.comresearchgate.net

Scope of Academic Research on Sodium L-Ascorbate

The academic research landscape for sodium L-ascorbate is broad and multifaceted, spanning organic chemistry, biochemistry, and materials science. A significant body of research focuses on its application as a reducing agent in organic synthesis. thieme-connect.comthieme-connect.deresearcher.liferesearchgate.net This includes its role in metal-catalyzed reactions, photocatalysis, and electrochemical reactions, where it can facilitate the formation of free radicals or regenerate active catalytic species. thieme-connect.de

In the realm of biochemistry and cell biology, in-vitro studies frequently utilize sodium L-ascorbate to investigate cellular processes. atamanchemicals.comnih.gov Research has explored its effects on various cell lines, including its cytotoxic effects on malignant cells, which are thought to be related to its interaction with iron uptake and the generation of oxidative stress under specific conditions. nih.govwikipedia.org It is also used as a standard antioxidant in numerous laboratory studies to counteract the effects of oxidative damage. sigmaaldrich.comresearchgate.netmdpi.com

Moreover, research has delved into the synthesis and optimization of sodium L-ascorbate production itself. Studies have explored different reaction conditions and catalysts to improve the efficiency and yield of its synthesis from precursors like 2-keto-L-gulonic acid. scientific.netresearchgate.net

The physicochemical properties of sodium L-ascorbate are also a subject of study, with data available on its solubility, pH in aqueous solutions, and stability under various conditions. atamanchemicals.comchemicalbook.comwikipedia.org This fundamental information is critical for its application in diverse research settings.

| Property | Value | Source |

| Molecular Formula | C6H7NaO6 | nih.govwikipedia.org |

| Molar Mass | 198.11 g/mol | atamanchemicals.comnih.govnih.gov |

| Appearance | White to slightly yellow crystalline powder | atamanchemicals.comchemicalbook.comwikipedia.org |

| Solubility in Water | 62 g/100 mL (25 °C) | wikipedia.org |

| pH of 10% Aqueous Solution | ~7.3–7.6 | chemicalbook.comchemicalbook.com |

| Research Area | Focus of Investigation | Key Findings |

| Organic Synthesis | Use as a reducing agent in "click chemistry" | Efficiently reduces Cu(II) to Cu(I), enabling the catalysis of triazole formation. thieme-connect.deresearchgate.net |

| Biochemistry | In-vitro cytotoxic effects on cancer cell lines | Induces apoptosis in neuroblastoma cells, potentially by interfering with iron uptake. nih.gov |

| Materials Science | Reversal of bond strength reduction in bleached enamel | Application of 10% sodium ascorbate solution can improve the bond strength of dental composites to bleached enamel. mdpi.com |

| Chemical Engineering | Optimization of synthesis | The use of sodium carbonate in the conversion of 2-keto-L-gulonic acid methyl ester can achieve a high conversion rate to sodium ascorbate. scientific.netresearchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8NaO6 |

|---|---|

Molecular Weight |

199.11 g/mol |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

InChI Key |

WTTKTIBMFBIUSE-RXSVEWSESA-N |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Na] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[Na] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium L Ascorbate and L Ascorbic Acid Precursors

Industrial Production Routes of L-Ascorbic Acid

The global demand for L-ascorbic acid (Vitamin C) has driven the development of large-scale production methods. Historically, a chemo-microbial process dominated the industry, but it has been increasingly supplanted by more economical and environmentally sustainable fermentation-based techniques. researchgate.netchemanalyst.com

Developed in 1933, the Reichstein-Grüssner process was the primary industrial method for synthesizing L-ascorbic acid for many decades. researchgate.netnih.gov This pathway is a combination of chemical steps and a single, crucial microbial oxidation step. researchgate.net The process begins with D-glucose and proceeds through several key transformations to yield L-ascorbic acid. chemistryviews.orgwikipedia.org

The main steps of the process are:

Hydrogenation: D-glucose is chemically reduced to D-sorbitol, typically using a nickel catalyst under high pressure and temperature. wikipedia.org

Microbial Oxidation: The D-sorbitol is subjected to fermentation with microorganisms such as Gluconobacter oxydans (or Acetobacter species), which selectively oxidize the hydroxyl group at the C5 position to produce L-sorbose. chemistryviews.orgwikipedia.org This step is critical for establishing the correct stereochemistry required for the final product. wikipedia.org

Acetal Protection: The hydroxyl groups of L-sorbose are protected by reacting it with acetone (B3395972) in an acidic medium, forming diacetone-L-sorbose. chemistryviews.orgwikipedia.org This prevents these groups from reacting in the subsequent oxidation step.

Chemical Oxidation: The protected L-sorbose is then oxidized, for example with potassium permanganate, to form the carboxylic acid derivative. wikipedia.org

Deprotection and Lactonization: The acetone protecting groups are removed using an acid, yielding 2-keto-L-gulonic acid (2-KGA). chemistryviews.org The final step involves the removal of water to facilitate a ring-closing reaction (lactonization), converting 2-KGA into L-ascorbic acid. wikipedia.org

Table 1: Key Stages of the Reichstein-Grüssner Process

| Step | Starting Material | Key Reagents/Catalysts | Product | Process Type |

|---|---|---|---|---|

| 1 | D-Glucose | H₂, Nickel Catalyst | D-Sorbitol | Chemical Hydrogenation |

| 2 | D-Sorbitol | Gluconobacter oxydans | L-Sorbose | Microbial Fermentation |

| 3 | L-Sorbose | Acetone, Acid | Diacetone-L-sorbose | Chemical Protection |

| 4 | Diacetone-L-sorbose | KMnO₄ | Diacetone-2-keto-L-gulonic acid | Chemical Oxidation |

| 5 | Diacetone-2-keto-L-gulonic acid | Acid, Water | 2-Keto-L-gulonic acid | Chemical Deprotection |

The process generally follows these stages:

The initial conversion of D-glucose to D-sorbitol (chemical hydrogenation) and the first fermentation of D-sorbitol to L-sorbose using Gluconobacter oxydans are the same as in the Reichstein process. researchgate.netresearchgate.net

The second, crucial step involves the direct fermentation of L-sorbose into 2-keto-L-gulonic acid (2-KGA). researchgate.net This is typically achieved using a mixed culture system composed of the primary strain Ketogulonicigenium vulgare and a companion bacterium, such as Bacillus megaterium. researchgate.netresearchgate.net The companion species assists the growth and productivity of K. vulgare. researchgate.net

Finally, the 2-KGA is chemically converted into L-ascorbic acid through lactonization. emu.ee

This method achieves exceptionally high yields, with the conversion of D-sorbitol to L-sorbose at 98% and the subsequent conversion of L-sorbose to 2-KGA reaching 97%. researchgate.netpsecommunity.org

Table 2: Comparison of Industrial L-Ascorbic Acid Production Routes

| Feature | Reichstein-Grüssner Process | Two-Step Fermentation Process |

|---|---|---|

| Core Method | Single microbial step, multiple chemical steps | Two distinct microbial fermentation steps |

| Conversion of L-Sorbose to 2-KGA | Chemical (via protection & oxidation) | Microbial Fermentation (K. vulgare & helper strain) |

| Environmental Impact | Higher use of hazardous solvents (e.g., acetone) | Reduced use of harmful chemicals, lower energy use mdpi.com |

| Cost-Effectiveness | Higher operational costs | Lower costs, estimated at two-thirds of the Reichstein process mdpi.com |

| Primary Adopter | Historically dominant global process | Widely used by modern manufacturers, especially in China researchgate.netmdpi.com |

Research into more direct biological routes for L-ascorbic acid synthesis aims to further simplify production and reduce reliance on chemical steps. One promising avenue involves the identification of novel enzymes that can directly generate L-ascorbic acid from L-sorbosone, an intermediate in the bio-oxidation of D-sorbitol. nih.gov This could potentially lead to a direct fermentation route from D-sorbitol to L-ascorbic acid, eliminating the need for the chemical rearrangement of 2-KGA. nih.gov

Nature provides models for direct biosynthesis. Plants and animals synthesize L-ascorbic acid through distinct enzymatic pathways, although these are not currently used for industrial production. nih.gov

Animal Pathway: In many animals, L-ascorbic acid is synthesized from D-glucose via intermediates like UDP-D-glucuronic acid and L-gulono-1,4-lactone. The final step is catalyzed by the enzyme L-gulono-1,4-lactone oxidase. nih.govcore.ac.uk

Plant Pathway: A primary pathway in plants converts GDP-D-mannose into L-ascorbic acid via intermediates such as L-galactose and L-galactono-1,4-lactone. nih.gov The final oxidation is performed by L-galactono-1,4-lactone dehydrogenase. nih.gov

While these natural pathways are not yet harnessed for industrial synthesis, they represent the ultimate goal of a fully direct bio-oxidation process from a simple sugar.

Laboratory-Scale Synthesis of Sodium L-Ascorbate

In a laboratory setting, sodium L-ascorbate can be synthesized through straightforward methods, either by direct neutralization of L-ascorbic acid or by converting a precursor like 2-keto-L-gulonic acid.

The most direct method for preparing sodium L-ascorbate is the reaction of L-ascorbic acid with a stoichiometric amount of a sodium-containing base. quora.com This is a simple acid-base neutralization reaction.

The process typically involves dissolving L-ascorbic acid in a suitable solvent, such as water or an aqueous alcohol mixture. google.comgoogle.com A sodium base, commonly sodium bicarbonate (baking soda) or sodium hydroxide, is then added. quora.com Sodium bicarbonate is often preferred because it is a weak base, which minimizes the risk of creating localized alkaline conditions that could lead to the degradation of the heat- and oxygen-sensitive L-ascorbic acid. quora.comgoogle.com

Upon addition of the base, the L-ascorbic acid is converted to its sodium salt. The sodium L-ascorbate can then be isolated by precipitating it from the solution. This is often achieved by adding a substantially anhydrous alcohol, such as isopropanol (B130326) or methanol, in which sodium L-ascorbate is insoluble. quora.comgoogle.com The resulting crystalline solid is filtered, washed, and dried to yield the final product. google.com

Table 3: Common Reactants for Laboratory Synthesis of Sodium L-Ascorbate

| Component | Example Reagents | Role in Synthesis |

|---|---|---|

| Acid | L-Ascorbic Acid Powder | The proton donor and source of the ascorbate (B8700270) molecule. |

| Base | Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | Provides the sodium ion and neutralizes the acid. |

| Solvent | Distilled Water, Aqueous Methanol | Dissolves the L-ascorbic acid to facilitate the reaction. |

| Precipitating Agent | Isopropanol, Methanol | Added to the reaction mixture to precipitate the sodium L-ascorbate salt. quora.comgoogle.com |

An alternative synthesis route, which mirrors the final stages of industrial production, involves the conversion of 2-keto-L-gulonic acid (2-KGA) into sodium L-ascorbate. google.com This method consists of two primary chemical transformations: esterification followed by base-catalyzed lactonization.

Esterification: 2-KGA is first reacted with an alcohol, typically methanol, in the presence of an acid catalyst like concentrated sulfuric acid. scientific.netresearchgate.net This reaction converts the carboxylic acid group of 2-KGA into a methyl ester (2-keto-L-gulonic acid methyl ester). google.com

Lactonization: The resulting ester is then treated with a sodium base to induce an intramolecular cyclization (lactonization), which simultaneously forms the sodium salt. google.com Sodium bicarbonate or sodium carbonate can be used for this step. google.comscientific.net The sodium L-ascorbate precipitates from the solution and can be separated by filtration. google.com

Studies have optimized this process, showing that using sodium carbonate as the base for lactonization can be more effective than sodium bicarbonate, leading to shorter reaction times and higher conversion rates. scientific.netresearchgate.net Optimal conditions have been reported to achieve a conversion rate of up to 98%. researchgate.net

Table 4: Optimized Conditions for Sodium L-Ascorbate Synthesis from 2-KGA Methyl Ester researchgate.net

| Parameter | Optimal Value |

|---|---|

| Transforming Agent | Sodium Carbonate (Na₂CO₃) |

| Reaction Temperature | 65 °C |

| Reaction Time | 150 minutes |

| Molar Ratio (Ester:Na₂CO₃) | 1:0.6 |

| Resulting Conversion Rate | 98% |

Preparation of L-Ascorbic Acid Analogues and Radiolabeled Derivatives

The synthesis of L-ascorbic acid analogues and radiolabeled derivatives is crucial for studying its metabolism and developing new therapeutic agents. acs.org Various synthetic strategies have been developed to modify the L-ascorbic acid structure and to incorporate radioactive isotopes.

L-Ascorbic Acid Analogues:

The chemical synthesis of L-ascorbic acid can be adapted to produce a variety of analogues. acs.orgresearchgate.net These methods include coupling carbon fragments (C1+C5 or C2+C4) or converting a C6 chain with the correct stereochemistry. acs.orgresearchgate.netacs.org For example, the condensation of a protected L-threose derivative with diethyl oxopropanedioate can produce L-ascorbic acid and could be adapted for the synthesis of its analogues. acs.org

A significant class of analogues are the 3-O-glycosyl-L-ascorbic acid derivatives. google.comgoogle.com These compounds are synthesized to enhance stability while retaining biological activity. The general preparation method involves:

Protection: The 5,6-hydroxyl groups of L-ascorbic acid are protected, often by forming a 5,6-O-isopropylidene group. google.comgoogle.com

Coupling: The protected ascorbic acid is then coupled with a 1-haloacylglycosyl derivative in the presence of an alkali to form a 3-O-(acylglycosyl)-(5,6-O-isopropylidene)-L-ascorbic acid intermediate. google.comgoogle.com

Deprotection: The isopropylidene and acyl protecting groups are subsequently removed by hydrolysis under acidic and alkaline conditions to yield the final 3-O-glycosyl-L-ascorbic acid. google.comgoogle.com

Another example includes the synthesis of D-isoascorbic acid, the C5 epimer of L-ascorbic acid, which can be derived from D-glucose. nih.gov

Radiolabeled Derivatives:

Radiolabeled L-ascorbic acid is essential for metabolic and biodistribution studies. acs.org

Technetium-99m (99mTc) Labeling: L-ascorbic acid can be labeled with 99mTc using stannous chloride as a reducing agent. researchgate.netnih.gov The labeling efficiency is dependent on factors such as pH and the amount of reducing agent. Optimal labeling with a yield of 93±5.0% has been achieved at a pH of 5 and a temperature of 25°C. researchgate.netnih.gov The quality control of the resulting radiopharmaceutical, [99mTc]ascorbic acid, is performed using techniques like paper chromatography, electrophoresis, and high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Deuterium Labeling: Isotopically labeled analogues, such as [5-2H1]-L-ascorbic acid, have been synthesized. This was achieved through the regio- and stereo-selective reduction of D-threo-2,5-hexodiulosonic acid. rsc.org

Stabilization: Ascorbic acid itself is used as a stabilizer in other radiopharmaceutical compositions, particularly those labeled with isotopes like 18F, to prevent degradation. google.com

| Isotope | Labeling Method | Key Parameters/Results | Reference |

|---|---|---|---|

| Technetium-99m (99mTc) | Stannous chloride reduction | Optimal pH: 5; Labeling Yield: 93±5.0% | researchgate.netnih.gov |

| Deuterium (2H) | Regio- and stereo-selective reduction of D-threo-2,5-hexodiulosonic acid | Synthesis of [5-2H1]-L-ascorbic acid | rsc.org |

Stereochemical Considerations in Synthesis

The biological activity of ascorbic acid is highly dependent on its specific stereochemistry. L-ascorbic acid possesses two stereogenic centers (at C4 and C5), meaning there are four possible stereoisomers. chiralpedia.com However, only the L-(+)-ascorbic acid isomer exhibits significant biological vitamin C activity. chiralpedia.com

Synthetic routes to L-ascorbic acid must therefore carefully control the stereochemistry at these centers to produce the correct isomer. A common industrial method, the Reichstein process, starts from D-glucose. acs.org A key feature of this synthesis is the inversion of the carbon chain. acs.org In this pathway, the chirality at C2 and C3 of the starting D-glucose dictates the required chirality at C5 and C4, respectively, in the final L-ascorbic acid product. acs.org

The biosynthesis of L-ascorbic acid in animals also starts from D-glucose and proceeds through intermediates like D-glucuronic acid and L-gulonic acid, ensuring the correct stereochemical configuration. researchgate.net In industrial bioproduction, the enzymes used exhibit remarkable regiospecificity. nih.gov This specificity is attributed to the enzymes' preference for particular isomeric structures of the carbohydrate substrates in aqueous solution, which is a critical factor in maintaining the correct stereochemistry throughout the conversion process. nih.gov

Advanced Analytical Techniques for Sodium L Ascorbate Characterization and Quantification

Spectrophotometric Methods for Determination of L-Ascorbic Acid and its Sodium Salt

Spectrophotometry is a widely used technique for the determination of L-ascorbic acid and its sodium salt due to its simplicity, speed, and cost-effectiveness. These methods are based on the principle that the analyte absorbs light at a specific wavelength.

Direct ultraviolet (UV) spectrophotometry provides a rapid and straightforward method for the determination of L-ascorbic acid. srce.hr The ascorbate (B8700270) anion, the predominant form of the molecule at neutral pH, exhibits a distinct UV absorption spectrum. nih.gov The maximum molar absorptivity for the L-ascorbic acid monoanion is observed at a wavelength of 265 nm. nih.gov However, this method can be susceptible to interference from other substances present in the sample matrix that also absorb in the UV region. srce.hrnih.gov

A study demonstrated the direct quantification of supra-physiological levels of ascorbate in human blood plasma using a microvolume UV-Vis spectrophotometer, highlighting the method's utility in clinical settings. nih.gov The effective molar extinction coefficient for the ascorbate monoanion in blood plasma was determined to be ε265 = 13,000 M⁻¹ cm⁻¹. nih.gov

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 265 nm | nih.gov |

| Molar Absorptivity (ε) | 1.42 x 10⁴ dm³ mol⁻¹ cm⁻¹ | researchgate.net |

| Beer's Law Concentration Range | 0.857 – 12.0 μg/cm³ | researchgate.net |

| Relative Standard Deviation | 0.81% for 8.0 μg/cm³ | researchgate.net |

Table 1: Parameters for Direct Ultraviolet Spectrophotometry of L-Ascorbic Acid

A significant challenge in the direct UV spectrophotometric analysis of L-ascorbic acid is its instability in aqueous solutions, where it is prone to oxidation. researchgate.net To address this, various stabilizers are employed. Sodium oxalate has been effectively used to stabilize L-ascorbic acid in aqueous media for spectrophotometric determination. researchgate.netsemanticscholar.org The use of sodium oxalate (0.0056 mol/dm³) was shown to be effective in preventing the degradation of L-ascorbic acid during analysis. researchgate.netsemanticscholar.org This stabilization allows for more accurate and reproducible measurements. Other substances that have been investigated for their stabilizing effects include sodium thiosulphate. researchgate.net

To enhance selectivity and overcome the limitations of direct UV spectrophotometry, visible spectrophotometry involving derivatization is employed. This approach converts the non-colored L-ascorbic acid into a colored product that can be measured in the visible region of the electromagnetic spectrum, where interference from other compounds is often reduced. nih.gov Derivatization typically involves a chemical reaction with a specific reagent. For instance, methods have been developed that are based on the formation of colored complexes with chromogenic reagents through redox reactions. nih.gov One such method involves the reaction of oxidized ascorbic acid (dehydroascorbic acid) with o-phenylenediamine to form a fluorescent condensation product. nih.gov

Oxidation-based spectrophotometric assays are another common approach for the quantification of L-ascorbic acid. These methods rely on the oxidation of L-ascorbic acid and the subsequent measurement of a change in absorbance. This can be achieved in several ways:

Direct Measurement: The decrease in absorbance at the λmax of L-ascorbic acid (around 265 nm) is monitored as it is oxidized.

Indirect Measurement: The oxidation of L-ascorbic acid is coupled to a reaction that produces a colored species. For example, L-ascorbic acid can reduce a metal ion complex, leading to a colored product whose absorbance is proportional to the initial concentration of the analyte. nih.gov

One specific method involves the oxidation of L-ascorbic acid by potassium peroxymonosulfate or hydrogen peroxide in the presence of a Cu(II) catalyst. srce.hr Another assay uses ascorbate oxidase, an enzyme specific for L-ascorbic acid, to oxidize the analyte, thereby improving the specificity of the measurement. nih.govnih.gov

| Oxidizing Agent | Catalyst/Reagent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (μg/mL) |

| Potassium Peroxymonosulfate | - | 265 | 1.48 x 10⁴ | 0.65–11.20 |

| Hydrogen Peroxide | Cu(II) | 262 | 1.06 x 10⁴ | 0.51–16.00 |

| Potassium Iodate | Leuco Crystal Violet | 588 | 4.14 x 10⁴ | 0.5–4.0 |

Table 2: Comparison of Oxidation-Based Spectrophotometric Methods researchgate.net

Direct Ultraviolet Spectrophotometry

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and quantification of sodium L-ascorbate, offering high selectivity and sensitivity.

HPLC is widely regarded as a reliable and accurate method for the determination of L-ascorbic acid in various matrices. scispace.com It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For L-ascorbic acid analysis, reversed-phase HPLC is commonly used.

A typical HPLC system for ascorbic acid analysis consists of a C18 column, an acidic mobile phase, and a UV detector set at the λmax of ascorbic acid (around 245-270 nm). sielc.comresearchgate.net The mobile phase often consists of an aqueous buffer (e.g., sodium phosphate or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. sielc.combiosciencejournals.com The acidic pH of the mobile phase is crucial for ensuring that ascorbic acid is in its protonated, less polar form, which allows for better retention on the nonpolar stationary phase.

One validated RP-HPLC method utilized a C18 column with a mobile phase of water with acetic acid and methanol (95:5 v/v) at a flow rate of 0.9 ml/min, with UV detection at 245 nm. researchgate.net This method demonstrated a retention time for ascorbic acid of approximately 4.61 minutes. researchgate.net Another method employed a Primesep SB mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and a phosphoric acid buffer, with UV detection at 270 nm. sielc.com

| Column | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) |

| Symmetry C18 | Water with acetic acid: methanol (95:5 v/v) | 245 | ~4.61 |

| Primesep SB | Water, Acetonitrile, Phosphoric acid buffer | 270 | Not specified |

| Not specified | Acetonitrile and Phosphate buffer (3:1 v/v) | 240 | ~3.73 |

Table 3: Examples of HPLC Methods for Ascorbic Acid Analysis sielc.comresearchgate.netbiosciencejournals.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative identification and semi-quantitative estimation of sodium L-ascorbate. chmlab.comsigmaaldrich.com In TLC, a stationary phase, such as silica gel or cellulose, is coated onto a flat support like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For the analysis of ascorbate, various solvent systems have been employed. For instance, a mobile phase of chloroform and methanol in a 70:30 ratio has been shown to effectively elute ascorbate on a silica gel stationary phase. biosciencejournals.com The separated spots can be visualized under UV light or by spraying with a suitable reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to that of a standard. biosciencejournals.com

Table 3: TLC System for Ascorbate Analysis

| Stationary Phase | Mobile Phase | Observation | Reference |

|---|---|---|---|

| Silica Gel | Chloroform:Methanol (70:30) | Comparison with standard ascorbate | biosciencejournals.com |

| Sodium borate impregnated silica gel and cellulose plates | Not specified | Separation of ascorbic acid and dehydroascorbic acid isomers | semanticscholar.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, sodium L-ascorbate is a non-volatile salt, which makes its direct analysis by GC challenging. Therefore, a derivatization step is necessary to convert the non-volatile sodium L-ascorbate into a volatile derivative that can be analyzed by GC.

One common derivatization approach is silylation, where the hydroxyl groups of the ascorbate molecule are reacted with a silylating agent to form volatile trimethylsilyl (TMS) ethers. These derivatives can then be separated on a GC column and detected, often by a mass spectrometer (GC-MS). nih.govnih.gov This technique is particularly useful for the detailed analysis of ascorbic acid and its degradation products. nih.gov The use of isotope dilution GC-MS, with labeled internal standards, allows for highly accurate and precise quantification. nih.gov

Titrimetric Methods for Quantification

Titrimetric methods are classical analytical techniques that are still widely used for the quantification of sodium L-ascorbate due to their simplicity, low cost, and accuracy. core.ac.uk These methods are based on the reducing properties of the ascorbate anion.

One of the most common titrimetric methods is the redox titration with iodine. fao.orgjmscience.com In this method, a solution of sodium L-ascorbate is titrated with a standardized solution of iodine in the presence of a starch indicator. The ascorbate is oxidized by the iodine, and the endpoint of the titration is indicated by the formation of a blue-black color when excess iodine reacts with the starch. fao.org Each milliliter of 0.1 N iodine is equivalent to 9.905 mg of sodium L-ascorbate. fao.org

Another established titrimetric method involves the use of 2,6-dichlorophenolindophenol (DCPIP), a redox indicator. lcms.cz In an acidic solution, DCPIP is red, and it becomes colorless when it is reduced by ascorbic acid. The titration is carried out by adding the DCPIP solution to the ascorbate solution until a faint pink color persists, indicating that all the ascorbate has been oxidized.

Electrochemical Methods of Detection

Electrochemical methods offer high sensitivity and selectivity for the detection of sodium L-ascorbate and are based on its electroactive nature. electrochemsci.org The ascorbate anion can be easily oxidized at an electrode surface, and the resulting current or potential can be measured and correlated to its concentration. researchgate.net

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are commonly employed for the electrochemical determination of ascorbic acid. electrochemsci.orgscispace.com These methods involve applying a potential to a working electrode and measuring the resulting current. The oxidation of ascorbate produces a characteristic peak in the voltammogram, and the peak current is proportional to the concentration of ascorbate in the sample. farmaciajournal.com

To enhance the sensitivity and selectivity of the electrochemical detection, chemically modified electrodes are often used. These electrodes can be modified with various materials, such as polymers, nanoparticles, or enzymes, to facilitate the electron transfer process and lower the overpotential required for ascorbate oxidation. electrochemsci.org

Application of Spectroscopic Methods for Structural Analysis (e.g., IR Spectroscopy)

Spectroscopic methods are invaluable tools for the structural elucidation of molecules. Infrared (IR) spectroscopy, in particular, is a powerful technique for identifying the functional groups present in a compound and for confirming its identity.

The IR spectrum of sodium L-ascorbate exhibits characteristic absorption bands corresponding to the various functional groups in the molecule. researchgate.net For instance, the spectrum will show strong bands due to the stretching vibrations of the O-H and C=O groups. The region of the spectrum containing the C=C and C-O stretching vibrations is also important for the identification of the en-diol system and the lactone ring, which are key structural features of the ascorbate molecule.

Comparative studies of the infrared and Raman spectra of L-ascorbic acid and sodium L-ascorbate have been conducted to understand the vibrational modes of these molecules in the solid state. researchgate.nettandfonline.com These studies have correlated the observed spectral features with the known crystal structures of the compounds, providing a detailed understanding of their molecular vibrations and intermolecular interactions.

Integration of Analytical Techniques (e.g., NIR-Chemometric Methods)

The integration of analytical techniques, particularly the combination of spectroscopy with chemometric methods, represents a significant advancement in the characterization and quantification of sodium L-ascorbate. This approach, often referred to as a hyphenated technique, leverages the strengths of multiple methods to provide a more comprehensive and efficient analysis than what is achievable with standalone techniques. ajrconline.orgijpsjournal.comspringernature.comnih.gov A prime example of this synergy is the use of Near-Infrared (NIR) spectroscopy coupled with chemometrics for the analysis of sodium L-ascorbate in various matrices, especially in pharmaceutical formulations. srce.hrnih.govsrce.hrresearchgate.netsemanticscholar.org

NIR spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum. researchgate.net While traditional analytical methods like High-Performance Liquid Chromatography (HPLC) and titrimetry are effective for the determination of sodium L-ascorbate, they can be time-consuming and often require sample preparation. srce.hr NIR-chemometric methods, on the other hand, offer a faster alternative, capable of direct and simultaneous quantification of multiple components in a sample without the need for extensive preparation. srce.hrnih.govsrce.hrresearchgate.netsemanticscholar.org

The successful implementation of NIR for quantitative analysis relies heavily on chemometrics, which involves the use of mathematical and statistical methods to extract meaningful information from chemical data. For the analysis of sodium L-ascorbate, Partial Least Squares (PLS) regression is a commonly employed chemometric technique. researchgate.net This method is used to develop calibration models that correlate the NIR spectral data with the concentration of sodium L-ascorbate in a set of calibration samples. Once validated, these models can be used to predict the concentration of sodium L-ascorbate in unknown samples based on their NIR spectra.

A key aspect of developing a robust NIR-chemometric method is the careful selection of spectral pretreatment methods and spectral regions. Various pretreatments, such as Straight Line Subtraction (SLS), can be applied to the spectral data to reduce baseline variations and enhance the relevant analytical signals. researchgate.net The selection of the optimal pretreatment and spectral region is crucial for the accuracy and predictive ability of the resulting calibration model.

The validation of NIR-chemometric methods is a critical step to ensure their reliability for routine use. srce.hr Validation parameters typically include accuracy, precision (repeatability and intermediate precision), linearity, and the range of application. srce.hr Research has demonstrated that NIR-chemometric methods can be fully validated for the quantification of sodium L-ascorbate in complex matrices like powder blends for tableting and in finished tablets, showing good precision and accuracy. nih.govresearchgate.netsemanticscholar.orgcore.ac.uk

The validated concentration range for the quantification of sodium L-ascorbate in powder blends has been reported to be between 12.06% and 14.49%, and in tablets, between 71.01 mg and 84.50 mg per tablet. srce.hrnih.govresearchgate.net These methods have been successfully developed for the simultaneous quantification of both sodium L-ascorbate and ascorbic acid. srce.hrnih.govsrce.hrresearchgate.netsemanticscholar.org

The integration of NIR spectroscopy with chemometrics provides a powerful tool for the rapid and reliable analysis of sodium L-ascorbate. This approach is well-suited for process analytical technology (PAT) applications in the pharmaceutical industry, where real-time monitoring and control of manufacturing processes are essential. researchgate.netcore.ac.uk

A study focused on the development and validation of a NIR-chemometric method for the simultaneous quantification of ascorbic acid and sodium L-ascorbate in powder blends for tableting and in chewable vitamin C tablets. The researchers developed calibration models using an experimental design with two variables and five levels, corresponding to 80-120% of the active substance concentration. nih.govresearchgate.net The best calibration models were then fully validated.

The following interactive data tables summarize the key findings from this research:

Table 1: Optimal Calibration Model Parameters for Sodium L-Ascorbate Quantification

| Parameter | Value |

| Chemometric Method | Partial Least Squares (PLS) Regression |

| Spectral Pretreatment | Straight Line Subtraction (SLS) |

| Number of PLS Factors | 4 |

| Root Mean Square Error of Estimation (RMSEE) | 0.12 |

| Coefficient of Determination (R²) | 0.99 |

| Bias | -0.01 |

| Data derived from a study on NIR-chemometric quantification of ascorbic acid and sodium ascorbate. srce.hr |

Table 2: Validation of the NIR-Chemometric Method for Sodium L-Ascorbate

| Matrix | Validated Concentration Range | Recovery (%) | Precision (RSD%) |

| Powder Blends | 12.06% - 14.49% | 98.0 - 102.0 | < 2.0 |

| Chewable Tablets | 71.01 mg - 84.50 mg/tablet | 98.5 - 101.5 | < 1.5 |

| This table presents the validation results for the developed NIR-chemometric method, demonstrating its accuracy and precision. srce.hrnih.govresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Sodium L Ascorbate

Antioxidant Mechanisms and Redox Chemistry

The antioxidant capacity of sodium L-ascorbate is centered on its function as a reducing agent and a scavenger of harmful free radicals. At physiological pH, it exists predominantly as the ascorbate (B8700270) anion, a potent electron donor.

Electron Donation and Free Radical Scavenging

The primary antioxidant mechanism of sodium L-ascorbate involves the donation of a single electron to a variety of free radicals, thereby neutralizing their reactivity. This process terminates damaging chain reactions initiated by these radicals. Upon donating an electron, the ascorbate anion is converted into the ascorbyl radical (Asc•⁻), a relatively stable and less reactive species due to resonance stabilization.

Ascorbate⁻ + R• → Ascorbyl• + R⁻ Ascorbyl• + R• → Dehydroascorbic acid + R⁻

Studies have shown that ascorbate readily reacts with and neutralizes a wide array of free radicals, including the highly reactive hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•⁻).

Table 1: Reactivity of Ascorbate with Various Radical Species

| Radical Species | Reaction | Outcome |

| Hydroxyl Radical (•OH) | Ascorbate reacts with •OH to produce the ascorbyl radical and water. | Neutralization of a highly damaging radical. |

| Superoxide Anion (O₂•⁻) | Ascorbate donates an electron to O₂•⁻, forming the ascorbyl radical and hydrogen peroxide. | Conversion of a reactive oxygen species to a less reactive one. |

| Peroxyl Radicals (ROO•) | Ascorbate terminates lipid peroxidation chain reactions by reducing peroxyl radicals. | Prevention of oxidative damage to lipids. |

Regeneration of Other Antioxidants (e.g., α-Tocopherol)

A critical aspect of sodium L-ascorbate's antioxidant function is its ability to regenerate other key antioxidants, most notably α-tocopherol (vitamin E). α-Tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. When α-tocopherol scavenges a peroxyl radical, it is converted into the tocopheroxyl radical, losing its antioxidant capacity.

Sodium L-ascorbate, being water-soluble, can interact with the tocopheroxyl radical at the membrane-cytosol interface. Ascorbate donates an electron to the tocopheroxyl radical, thereby regenerating the active form of α-tocopherol. nih.govacs.orgtandfonline.comcdnsciencepub.comresearchgate.netnih.gov This synergistic interaction allows a single molecule of α-tocopherol to neutralize multiple radical species. acs.org The ascorbyl radical formed in this process is then recycled, as previously described. This regeneration process is a non-enzymatic mechanism and highlights the interplay between water-soluble and lipid-soluble antioxidants in cellular protection. nih.govcdnsciencepub.com

Quenching of Reactive Oxygen and Nitrogen Species

Beyond free radicals, sodium L-ascorbate is effective at quenching other reactive species that can cause cellular damage. This includes both reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Reactive Oxygen Species (ROS):

Singlet Oxygen (¹O₂): Ascorbate can quench singlet oxygen, a highly reactive form of oxygen, through a chemical reaction that produces hydrogen peroxide (H₂O₂). nih.gov While H₂O₂ is also an oxidant, it is less reactive than singlet oxygen and can be detoxified by cellular enzymes like catalase and glutathione (B108866) peroxidase. nih.gov

Hydrogen Peroxide (H₂O₂): The interaction between ascorbate and H₂O₂ is complex. While ascorbate can reduce H₂O₂, this reaction is slow in the absence of metal catalysts. In certain contexts, ascorbate can contribute to the detoxification of H₂O₂. mdpi.com

Reactive Nitrogen Species (RNS):

Ascorbate can react with and neutralize various RNS, thereby preventing nitrosative stress, which can lead to DNA damage and protein dysfunction. wikipedia.org For instance, it can prevent the formation of carcinogenic nitrosamines by reducing nitrite (B80452) ions.

Theoretical Studies of Antioxidant Activity (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the antioxidant mechanisms of ascorbic acid. researchgate.netrsc.orgresearchgate.netacs.orgresearchgate.net These theoretical studies allow for the calculation of various chemical properties that govern its reactivity.

Key parameters calculated using DFT include:

Bond Dissociation Enthalpy (BDE): Lower BDE values for the O-H bonds in ascorbic acid indicate an easier donation of a hydrogen atom (which includes an electron) to a free radical.

Ionization Potential (IP): This relates to the ease of electron donation.

Proton Dissociation Enthalpy (PDE): Important for understanding the sequential proton-loss electron-transfer mechanism.

pKa and Reduction Potentials: These calculations help in constructing potential-pH (Pourbaix) diagrams, which can predict the thermodynamically favored oxidation reactions at different physiological pH levels. researchgate.netrsc.org

DFT studies have confirmed that at physiological pH, the ascorbate anion is the dominant species and is a highly effective electron donor. researchgate.net These theoretical models support the experimental observations of ascorbate's potent radical-scavenging abilities and help to elucidate the underlying electronic and structural factors responsible for its antioxidant activity. researchgate.netrsc.orgresearchgate.netacs.orgresearchgate.net

Pro-oxidant Properties under Specific Conditions

Despite its well-established role as an antioxidant, sodium L-ascorbate can exhibit pro-oxidant properties under certain conditions, primarily in the presence of transition metal ions. nih.govresearchgate.netmdpi.comnih.govescholarship.orgscispace.com This paradoxical behavior is of significant interest in various fields, including medicine and food chemistry.

Catalysis by Transition Metal Ions (e.g., Copper, Iron)

The pro-oxidant activity of sodium L-ascorbate is most prominently observed in the presence of redox-active transition metals such as copper (Cu²⁺) and iron (Fe³⁺). nih.govresearchgate.netnih.govescholarship.orgscispace.comnih.govnih.govlookchemmall.comimrpress.comacs.orgnih.govresearchgate.net In this context, ascorbate acts as a reducing agent for the metal ions, which can then participate in reactions that generate highly reactive free radicals.

The key reaction is the reduction of the metal ion by ascorbate:

Fe³⁺ + Ascorbate⁻ → Fe²⁺ + Ascorbyl•

Cu²⁺ + Ascorbate⁻ → Cu⁺ + Ascorbyl•

The reduced metal ions (Fe²⁺ or Cu⁺) can then react with hydrogen peroxide (H₂O₂) in a process known as the Fenton reaction (or a Fenton-like reaction for copper). nih.govmdpi.comdiff.orgmdpi.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This reaction produces the hydroxyl radical (•OH), which is one of the most reactive and damaging free radicals known. The ascorbate, by regenerating the reduced form of the metal ion, can create a catalytic cycle that continuously produces hydroxyl radicals as long as both ascorbate and hydrogen peroxide are present. diff.org This pro-oxidant effect is concentration-dependent and is more likely to occur at higher concentrations of ascorbate in the presence of free, unbound metal ions. nih.govnih.gov

Table 2: Factors Influencing the Pro-oxidant Activity of Sodium L-Ascorbate

| Factor | Influence on Pro-oxidant Activity | Mechanism |

| Presence of Transition Metals (Fe³⁺, Cu²⁺) | Essential for pro-oxidant behavior | Ascorbate reduces metal ions, which then catalyze the formation of hydroxyl radicals via the Fenton reaction. nih.govmdpi.comdiff.orgmdpi.com |

| Concentration of Ascorbate | Higher concentrations can enhance pro-oxidant effects in the presence of metals. nih.govnih.gov | Provides a continuous supply of reducing equivalents to regenerate the catalytic metal ions. |

| Cellular Environment | The availability of free metal ions is tightly controlled in vivo, which may limit pro-oxidant activity. nih.gov | Metal ions are often sequestered by proteins, preventing their participation in the Fenton reaction. |

| Presence of H₂O₂ | A necessary substrate for the Fenton reaction. | Reacts with the reduced metal ion to produce the hydroxyl radical. |

Redox Cycling and Radical Generation

Sodium L-ascorbate, the sodium salt of ascorbic acid, is a potent reducing agent that participates in a variety of chemical transformations through redox cycling and the generation of radical species. d-nb.infothieme-connect.comthieme-connect.comresearchgate.net Its primary role in these processes involves the donation of a single electron, which establishes a cycle between its fully reduced form (ascorbate) and its oxidized radical form, monodehydroascorbate (or ascorbyl radical). nsf.govresearchgate.net This activity is central to its function as an antioxidant, where it scavenges harmful free radicals. researchgate.net

The process begins with the one-electron oxidation of the ascorbate anion (Asc⁻) to the ascorbyl radical anion (Asc•⁻). nih.gov This radical is relatively stable due to resonance delocalization across its carbonyl groups. nih.gov The ascorbyl radical can then undergo a disproportionation reaction, where two radicals react with each other to yield one molecule of ascorbate and one molecule of dehydroascorbate, the fully oxidized form. nsf.gov This rapid disproportionation is a key feature of ascorbate's antioxidant capability, as it maintains a very low concentration of the ascorbyl radical, thereby favoring the forward reaction of ascorbate oxidation and enhancing its radical-scavenging efficiency. nsf.gov

Under certain conditions, particularly in the presence of redox-active metal ions like iron (Fe³⁺), sodium L-ascorbate can also exhibit pro-oxidant effects. nih.gov It can reduce Fe³⁺ to Fe²⁺, which can then react with hydrogen peroxide in the Fenton reaction to generate the highly reactive hydroxyl radical (HO•). nih.gov This demonstrates the dual nature of sodium L-ascorbate's reactivity, acting as both an antioxidant and a potential pro-oxidant depending on the chemical environment.

| Reactant | Product(s) | Reaction Type | Significance |

| Ascorbate (Asc⁻) | Ascorbyl Radical (Asc•⁻) | One-Electron Oxidation | Initiation of redox cycle, radical scavenging |

| 2 Ascorbyl Radicals (Asc•⁻) | Ascorbate (Asc⁻) + Dehydroascorbate | Disproportionation | Regeneration of ascorbate, maintains low radical concentration |

| Ascorbate + Fe³⁺ | Ascorbyl Radical + Fe²⁺ | Metal Reduction | Pro-oxidant activity, Fenton reaction precursor |

Role as a Reducing Agent in Organic Synthesis

Sodium L-ascorbate is a widely utilized reducing agent in organic synthesis due to its affordability, low toxicity, and environmental friendliness. d-nb.infothieme-connect.comresearchgate.net It participates in a diverse range of chemical reactions, often in conjunction with metallic catalysts, to facilitate various transformations. d-nb.infothieme-connect.comthieme-connect.comresearchgate.net

Reduction of Metal Catalysts (e.g., Cu(II) to Cu(I))

A primary application of sodium L-ascorbate in organic synthesis is the reduction of metal catalysts to their more active, lower oxidation states. d-nb.inforesearchgate.net This is particularly prominent in copper-catalyzed reactions, where it is used to reduce copper(II) (Cu(II)) salts to the catalytically active copper(I) (Cu(I)) species in situ. researchgate.netjenabioscience.comjenabioscience.combroadpharm.com The Cu(I) ion is the key catalytic species in several important organic transformations. researchgate.net This in-situ generation of Cu(I) from a more stable and readily available Cu(II) precursor, such as copper(II) sulfate (B86663) (CuSO₄), is a convenient and efficient method that avoids the use of less stable Cu(I) salts. jenabioscience.comjenabioscience.combroadpharm.com The reducing action of sodium ascorbate helps to maintain the concentration of the active Cu(I) catalyst throughout the reaction, contributing to higher reaction yields. d-nb.info

Promotion of Click Chemistry Reactions

Sodium L-ascorbate is a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". d-nb.inforesearchgate.netjenabioscience.comjenabioscience.com This reaction provides a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles. researchgate.netorganic-chemistry.org The role of sodium L-ascorbate is to reduce a Cu(II) source to the essential Cu(I) catalyst. d-nb.infojenabioscience.comjenabioscience.com The Cu(I) ion then forms a copper acetylide intermediate, which initiates the catalytic cycle. d-nb.info The use of sodium ascorbate allows the reaction to be performed under mild, often aqueous conditions, and tolerates a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. broadpharm.comorganic-chemistry.orgbaseclick.eu The addition of a slight excess of sodium ascorbate can also help prevent undesirable oxidative homocoupling of the alkyne starting materials. organic-chemistry.org

| Reaction | Role of Sodium L-Ascorbate | Catalyst System | Key Transformation |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reduces Cu(II) to Cu(I) in situ | CuSO₄ / Sodium Ascorbate | Formation of 1,4-disubstituted 1,2,3-triazoles |

Participation in Photoredox-Catalyzed Reactions

In addition to its role with conventional metal catalysts, sodium L-ascorbate can also function in photoredox-catalyzed reactions. d-nb.inforesearchgate.net In these reactions, it can act as a sacrificial reducing agent to help activate photocatalysts. d-nb.info By participating in the formation of free radicals under photochemical conditions, it promotes a variety of chemical transformations. d-nb.inforesearchgate.net

Role in Electrochemical Reactions

Sodium L-ascorbate also plays a role in certain electrochemical reactions. d-nb.inforesearchgate.net For instance, the electrochemical oxidation of sodium ascorbate can lead to the release of protons, thereby inducing a local change in pH. researchgate.net This property can be harnessed to control pH-sensitive processes at an electrode surface. researchgate.net Furthermore, in some electrochemical syntheses, sodium ascorbate can be restored by accepting electrons from an applied current, allowing it to participate in catalytic cycles where it provides electrons to other reactants. researchgate.net

Interactions with Other Chemical Species

As a reactive chemical entity, sodium L-ascorbate interacts with a wide variety of other chemical species, which is fundamental to its biological and industrial applications. ebi.ac.ukdistripark.eu It is known to react with atmospheric oxygen and other oxidizing agents, a property that makes it a valuable antioxidant in food and pharmaceutical applications. atamanchemicals.comredox.com

In biological systems and in vitro studies, sodium L-ascorbate interacts with various metal ions. Its ability to reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions is a key aspect of its chemistry. nih.gov This interaction can have both beneficial and detrimental effects. For example, by reducing iron, it can enhance its absorption, but it can also lead to the generation of reactive oxygen species via the Fenton reaction as previously mentioned. nih.gov

Sodium L-ascorbate is a highly effective scavenger of reactive oxygen species (ROS), including superoxide radicals. researchgate.net This is a cornerstone of its role as a vitamin and antioxidant, protecting cells from oxidative damage. researchgate.net In the food industry, it is used as an additive (E301) to prevent oxidation, thereby preserving the color and nutritional value of products like canned fruits and vegetables. distripark.euredox.comwikipedia.org Its antioxidant properties also inhibit the growth of bacteria and prevent spoilage. distripark.euredox.com The thermal interaction of sodium ascorbate with proteins can be relevant in the context of non-enzymatic browning and Maillard reactions in foods. acs.org Furthermore, its therapeutic efficacy can be altered when used in combination with various drugs, indicating a wide range of potential interactions with bioactive molecules. drugbank.com

Complexation with Metal Ions

Sodium L-ascorbate readily forms complexes with a variety of metal ions. The nature of this complexation, including the binding sites on the ascorbate molecule and the stability of the resulting complex, is influenced by factors such as the specific metal ion, the pH of the medium, and the physical state (aqueous solution versus solid crystal).

The ascorbate anion can act as a unidentate or bidentate ligand, coordinating with metal ions primarily through its oxygen atoms. In the crystal structure of sodium ascorbate itself, the sodium ion (Na(I)) is bound to four ascorbate anions through the oxygen atoms at positions 2, 3, 5, and 6 at.ua.

Studies have investigated the interactions with a range of metal ions:

Alkaline Earth Metal Ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺): In aqueous solutions at a pH of 6-7, these metal ions primarily bind to the ascorbate anion through the deprotonated oxygen atom at the C-3 position at.uanih.gov. However, in the solid state, the coordination can be more complex. For instance, Magnesium (Mg(II)) binds to the oxygen atoms at C-1 and C-3, while Calcium (Ca(II)), Strontium (Sr(II)), and Barium (Ba(II)) can coordinate through oxygens at C-1, C-3, C-5, and C-6 at.uanih.gov.

Transition Metal Ions (Cu²⁺, Fe²⁺, Fe³⁺, Zn²⁺, Mn²⁺): These metal ions can enhance the radical intensity of ascorbate nih.gov. L-ascorbic acid can form chelate-type complexes with these metals researchgate.net. For example, divalent metal cations like Cobalt (Co²⁺), Nickel (Ni²⁺), and Manganese (Mn²⁺) tend to form coordination complexes through the O2⁻ ascorbate anion researchgate.net. The interaction of L-ascorbic acid with Manganese (II), Iron (III), Cobalt (II), Copper (II), and Zinc (II) has been studied, leading to the synthesis and characterization of solid-state complexes ekb.eg.

Gold (Au³⁺): Sodium ascorbate can reduce gold ions, a process that involves the formation of an intermediate gold-ascorbate complex researchgate.net.

The complexation with certain metal ions can significantly alter the chemical behavior of sodium L-ascorbate, particularly its redox properties. The interaction with ions like copper and iron is of particular interest due to their biological relevance and their ability to catalyze oxidation reactions.

| Metal Ion | Primary Binding Sites on Ascorbate | Context of Interaction | Key Findings |

| Na⁺ | O-2, O-3, O-5, O-6 | Crystalline Solid | Binds to four ascorbate anions at.ua. |

| Mg²⁺ | O-3 | Aqueous Solution (pH 6-7) | Unidentate binding at.uanih.gov. |

| Mg²⁺ | O-1, O-3 | Solid State | Chelate formation at.uanih.gov. |

| Ca²⁺, Sr²⁺, Ba²⁺ | O-3 | Aqueous Solution (pH 6-7) | Unidentate binding at.uanih.gov. |

| Ca²⁺, Sr²⁺, Ba²⁺ | O-1, O-3, O-5, O-6 | Solid State | Eight-coordination with three ascorbate anions at.uanih.gov. |

| Cu²⁺, Fe²⁺, Fe³⁺, Zn²⁺, Mn²⁺ | Not specified in detail | Aqueous Solution | Dose-dependently enhanced the ascorbyl radical intensity nih.gov. |

| Au³⁺ | Not specified in detail | Aqueous Solution | Forms an intermediate gold–ascorbate complex during the reduction of Au(III) researchgate.net. |

Synergistic and Antagonistic Effects with Co-compounds

Sodium L-ascorbate can exhibit both synergistic and antagonistic effects when combined with other chemical compounds. These interactions are highly dependent on the nature of the co-compound and the biological or chemical system under investigation.

Synergistic Effects:

A notable example of synergism is the interaction of sodium L-ascorbate with the quinone 2-methyl-1,4-naphthoquinone, also known as vitamin K3. When used in combination, these two compounds have been shown to produce a synergistic inhibitory effect on the growth of human tumor cells in vitro nih.gov. The proposed mechanism for this enhanced cytotoxicity involves the formation of reactive oxygen species nih.gov.

Antagonistic and Other Interactions:

Conversely, sodium L-ascorbate can also display antagonistic or other complex interactions. For instance, one study on adult Wistar rats found that co-treatment with sodium ascorbate and sodium benzoate (B1203000) synergistically aggravated testicular dysfunction, an effect that appeared to be independent of oxidative stress status nih.gov. In a different context, sodium ascorbate has been shown to have an antagonistic effect on the motor disturbances induced by ethanol (B145695) in mice nih.gov.

The interaction with other compounds can also affect the stability and efficacy of sodium L-ascorbate itself. For example, the therapeutic efficacy of sodium ascorbate can be decreased when used in combination with a variety of pharmaceutical compounds, including carvedilol, chlorpromazine, and others drugbank.com.

| Co-compound | Observed Effect | Context/System | Proposed Mechanism/Note |

| 2-methyl-1,4-naphthoquinone (Vitamin K3) | Synergistic | In vitro human endometrial adenocarcinoma cells | Enhanced growth inhibition, likely due to the formation of reactive oxygen radicals nih.gov. |

| Sodium Benzoate | Synergistic Aggravation | In vivo (adult Wistar rats) | Aggravated testicular dysfunction, independent of oxidative stress nih.gov. |

| Ethanol | Antagonistic | In vivo (mice) | Prevented swimming impairment induced by ethanol nih.gov. |

| Carvedilol | Decreased Efficacy | Pharmacological Interaction | The therapeutic efficacy of Sodium ascorbate can be decreased drugbank.com. |

| Chlorpromazine | Decreased Efficacy | Pharmacological Interaction | The therapeutic efficacy of Sodium ascorbate can be decreased drugbank.com. |

Stability, Degradation Pathways, and Product Analysis of Sodium L Ascorbate

Factors Influencing Stability

The degradation of sodium L-ascorbate is a complex process governed by several external variables. These factors can act independently or synergistically to accelerate its decomposition.

The stability of ascorbate (B8700270) is significantly dependent on pH. Aqueous solutions of sodium L-ascorbate are unstable, and this instability increases at a pH greater than 6.0, leading to rapid oxidation in the presence of air. chemicalbook.com A 10% aqueous solution of sodium ascorbate has a pH ranging from 7.3 to 7.6. chemicalbook.com Generally, ascorbate is reported to be more stable at pH values below its first pKa value (pKa1) of 4.2. tandfonline.com In aqueous solutions, as the pH increases, the rate of oxidation also increases, which is attributed to the higher concentration of the more reactive ascorbate dianion. nih.gov

Temperature is a critical factor affecting the stability of sodium L-ascorbate. While the compound is stable in its solid form, its degradation accelerates with increasing temperature, particularly in the presence of moisture. tandfonline.comnih.gov Studies on various forms of vitamin C, including sodium ascorbate, have shown that increases in temperature lead to greater chemical instability over time. tandfonline.comresearchgate.net However, one study noted no significant differences in the chemical stability of sodium ascorbate at storage temperatures of 22, 35, or 40°C. tandfonline.comresearchgate.net The degradation of ascorbic acid, which provides insights into ascorbate behavior, is known to follow first-order reaction kinetics during heat treatment. nih.gov At temperatures exceeding 100°C, the presence of oxygen has a more pronounced effect on degradation than the temperature itself. nih.gov

| Temperature | Observation | Reference |

|---|---|---|

| 22°C, 35°C, 40°C | No significant differences in chemical stability of sodium ascorbate were observed in one study. | tandfonline.comresearchgate.net |

| 40°C, 50°C, 60°C | Increases in temperature led to greater chemical instability of ascorbic acid over time. | tandfonline.com |

| >100°C | Oxygen has a greater effect on ascorbic acid degradation than temperature. | nih.gov |

Exposure to light and oxygen are well-documented catalysts for the degradation of sodium L-ascorbate. The solid form gradually darkens upon exposure to light. chemicalbook.com In aqueous solutions, sodium L-ascorbate readily reacts with atmospheric oxygen and other oxidizing agents, which is the basis for its antioxidant properties. chemicalbook.com The degradation process is primarily an oxidative one, which is accelerated by the presence of light and oxygen. wikipedia.orgquora.com The primary oxidative pathway involves the conversion of ascorbic acid to dehydroascorbic acid. quora.com Studies have shown a direct relationship between the concentration of dissolved and gaseous oxygen and the degradation rate of ascorbic acid in food systems, highlighting the critical role of oxygen in its stability. researchgate.net

The presence of metal ions, particularly transition metals, can significantly accelerate the degradation of sodium L-ascorbate. nih.gov Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) are known to catalyze the oxidation of ascorbate. nih.govwikipedia.orgnih.gov Research has shown that ions like Cu²⁺, Fe²⁺, Zn²⁺, Mn²⁺, and Fe³⁺ can enhance the ascorbyl radical intensity, which is directly linked to the accelerated degradation of ascorbate. nih.gov In contrast, alkali and alkaline earth metal ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺ were found to be inactive in this regard. nih.gov The catalytic effect of these metal ions proceeds through redox reactions, such as the Fenton reaction, where ascorbic acid reduces metal ions like Fe³⁺ to Fe²⁺, which can then react with oxygen and hydrogen peroxide to form highly reactive hydroxyl radicals. nih.gov

| Metal Ion | Effect on Ascorbyl Radical Intensity | Reference |

|---|---|---|

| Cu⁺, Cu²⁺, Fe²⁺, Zn²⁺, Mn²⁺, Fe³⁺ | Dose-dependently enhanced radical intensity | nih.gov |

| Na⁺, K⁺, Ca²⁺, Mg²⁺ | Inactive | nih.gov |

Moisture and relative humidity (RH) are critical factors, especially for the solid form of sodium L-ascorbate. tandfonline.comnih.gov The compound is subject to deliquescence, a phase transformation from a solid to a solution at a specific critical relative humidity (RH₀). tandfonline.comresearchgate.net Degradation is significantly enhanced when the storage RH is above the deliquescence point, as the increased molecular mobility in the resulting aqueous solution facilitates faster reaction rates. tandfonline.comresearchgate.net Studies have demonstrated that sodium ascorbate is significantly less stable when stored above its RH₀ compared to below it. tandfonline.com For instance, after 12 weeks of storage, sodium ascorbate showed only about 2% degradation when stored below its RH₀, whereas significant degradation occurred above this threshold. tandfonline.com Both RH and temperature impact stability, but RH has been shown to have a larger effect. nih.govresearchgate.net

Degradation Pathways and Mechanisms

The degradation of sodium L-ascorbate can proceed through both aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways. researchgate.net The specific pathway and resulting products are determined by the prevailing environmental conditions.

The aerobic pathway is the most common degradation route in many systems. nih.gov It begins with the oxidation of the ascorbate anion to the ascorbyl radical, which is then further oxidized to dehydro-L-ascorbic acid (DHAA). nih.govquora.com This initial two-electron oxidation is often catalyzed by factors like heat, light, and metal ions. oup.com DHAA is chemically unstable in aqueous solutions and can undergo irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid. niscpr.res.innih.gov Subsequent reactions of these intermediates can lead to the formation of a variety of other products, including L-xylosone, threosone, and 3-deoxythreosone, as well as compounds that contribute to non-enzymatic browning. tandfonline.comnih.gov Under aerobic conditions in acidic solutions, DHAA can further degrade to form 2-furoic acid and 3-hydroxy-pyrone. nih.gov

The anaerobic pathway occurs in the absence of oxygen and typically becomes significant during the storage of processed products, especially those that have been thermally treated. researchgate.net This pathway does not involve the formation of dehydroascorbic acid as an intermediate. nih.gov Instead, it involves the direct cleavage of the lactone ring. nih.gov In acidic environments, the main degradation product under anaerobic conditions is furfural. nih.gov

The degradation process, whether aerobic or anaerobic, is complex and can result in a wide array of products, ultimately leading to the loss of the compound's beneficial properties and potentially causing undesirable changes, such as browning, in the products where it is used. tandfonline.comconsensus.app

Oxidation to Dehydroascorbic Acid (DHA)

The initial and pivotal step in the degradation of the ascorbate anion is its two-electron oxidation to form dehydroascorbic acid (DHA). nih.govresearchgate.net This process can be accelerated by exposure to oxygen, heat, and light. wikipedia.orgresearchgate.net In biological systems, this oxidation is often reversible, allowing for the regeneration of ascorbate. nih.govresearchgate.net However, in vitro, the reaction often proceeds toward irreversible degradation. nih.govresearchgate.net

The rate of oxidation is significantly pH-dependent; as the pH of an aqueous solution increases, the concentration of the more reactive ascorbate dianion form rises, leading to an accelerated rate of oxidation. nih.gov The presence of catalytic metal salts, such as those of copper and iron, can also efficiently catalyze the oxidation of the ascorbate monoanion. nih.gov This oxidative pathway is a primary reason for the loss of vitamin C activity during the processing and storage of various products. wikipedia.orgnih.gov

Irreversible Hydrolysis of Dehydroascorbic Acid

Dehydroascorbic acid (DHA) is a critical branch-point in the catabolism of ascorbate. nih.govnih.gov While it can be reduced back to ascorbic acid, it can also undergo irreversible hydrolysis of its lactone ring, leading to a permanent loss of vitamin C activity. nih.govwikipedia.orgresearchgate.net This hydrolysis reaction yields 2,3-diketo-L-gulonic acid (DKG). nih.govresearchgate.netresearchgate.net

The stability of DHA and the rate of its hydrolysis to DKG are highly dependent on the pH of the solution. nih.gov DHA is most stable in the pH range of 3 to 4. As the pH increases, the rate of hydrolysis accelerates dramatically. nih.gov For instance, at a pH of 5, the half-life of DHA is approximately 30 hours, which shortens to about 30 minutes at a physiological pH of 7.4. nih.gov This rapid degradation in neutral to alkaline conditions underscores the instability of the oxidized form of ascorbate. nih.govnih.gov

| pH | Half-Life (approximate) |

|---|---|

| 3-4 | Most Stable |

| 5 | 1800 min (30 hours) |

| 7.4 | 30 min |

| 9 | <1 min |

This data is compiled from research on DHA stability in aqueous solutions. nih.gov

Maillard-Associated Degradation Pathways

Ascorbic acid and its degradation products, including dehydroascorbic acid (DHA), can participate in non-enzymatic browning or Maillard-type reactions, particularly in the presence of amino acids. researchgate.netresearchgate.net These reactions, also referred to as protein ascorbylation, involve the covalent binding of ascorbate degradation products to the nucleophilic side chains of proteins. researchgate.netnih.gov

The chemical pathways for these reactions originate from DHA, which can either react directly with nucleophiles or be rearranged into more reactive forms. nih.gov These Maillard-associated pathways are significant in food chemistry, contributing to changes in color, flavor, and nutritional value. researchgate.net The degradation products formed through these reactions can be complex, leading to the formation of various advanced glycation end products (AGEs). nih.govsandiego.edu

Oxidative α-Fragmentation, β-Cleavage, and Decarboxylation

A significant portion of the Maillard-associated degradation of ascorbic acid can be attributed to specific oxidative reaction mechanisms. researchgate.net Research has shown that these pathways include oxidative α-fragmentation, β-cleavage, and decarboxylation from hydrate or hemiaminal intermediates. researchgate.net These reactions lead to the formation of a variety of smaller molecules, including:

Carbonyl and dicarbonyl compounds

Carboxylic acids

Amide advanced glycation end products researchgate.net

These fragmentation and cleavage reactions represent a major step in understanding the complex changes that occur in systems containing vitamin C and amino acids. researchgate.net

Identification and Analysis of Degradation Products

The degradation of sodium L-ascorbate results in a cascade of chemical products. The identification and analysis of these compounds are crucial for understanding the mechanisms of ascorbate loss and for quality control in various applications. asianpubs.orgresearchgate.net High-performance liquid chromatography (HPLC) is a common technique used to separate and quantify ascorbate and its various degradation products. asianpubs.orgnih.gov

2,3-Diketogulonic Acid

As previously mentioned, 2,3-diketo-L-gulonic acid (DKG) is the primary product of the irreversible hydrolysis of dehydroascorbic acid (DHA). nih.govresearchgate.netresearchgate.net It is an unstable intermediate that represents a key step in the permanent loss of vitamin C. nih.govnih.gov The formation of DKG from DHA has been observed in various systems, including in blood circulation following the administration of DHA. nih.gov DKG itself can be further oxidized, quenching reactive oxygen species and leading to the formation of other downstream metabolites. nih.gov

Oxalic Acid and Related Metabolites

Further degradation of 2,3-diketo-L-gulonic acid and other intermediates leads to the formation of smaller carboxylic acids, with oxalic acid being a prominent end product. researchgate.netsemanticscholar.orgnih.gov The metabolic conversion of L-ascorbic acid to oxalic acid has been identified in various biological systems. semanticscholar.org Forced degradation studies performed under various stress conditions (acid, base, oxidative, photolytic, and thermal) have confirmed that oxalic acid is a final degradant of sodium ascorbate. asianpubs.orgresearchgate.net Other related metabolites that can be formed during the degradation cascade include L-threonic acid. nih.gov

| Stress Condition | Observation | Primary Degradation Product Identified |

|---|---|---|

| Acidic | Found to be quite stable | N/A |

| Alkaline | Significant degradation | (3S, 4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid |

| Oxidative (H₂O₂) | Degradation occurred | Oxalic Acid |

| Photolytic | Found to be quite stable | N/A |

| Thermal | Found to be quite stable | N/A |

This data is compiled from stress degradation studies on ascorbic acid and sodium ascorbate. asianpubs.orgijpsdronline.com

Furfural and Other Carbonyl Compounds

The degradation of sodium L-ascorbate can lead to the formation of furfural and other carbonyl compounds, particularly under anaerobic and acidic conditions. The formation of furfural from ascorbic acid has been shown to be favored at lower pH values. nih.govmdpi.com In a study investigating the degradation of ascorbic acid in aqueous solutions at 100°C for 2 hours, the concentration of furfural increased significantly as the pH decreased. At pH 2, the furfural concentration was 21.6 mg/L, which rose sharply to 190.2 mg/L at pH 1. mdpi.com This suggests that in acidic formulations containing sodium L-ascorbate, furfural formation is a significant degradation pathway, especially under thermal stress.

The mechanism for furfural formation involves the initial ring cleavage and hydration of the ascorbate molecule, followed by decarboxylation, acid-catalyzed dehydrations, and cyclization. nih.gov It is noteworthy that this pathway does not necessarily proceed through the oxidized form, dehydroascorbic acid (DHA). myfoodresearch.com Other carbonyl compounds can also be generated during the degradation process. For instance, the dicarbonyl compound 4,5-dihydroxy-2-ketopentanal (also known as 3-deoxypentosulose) has been identified as an intermediate in the anaerobic degradation of ascorbic acid and a precursor to furfural. nih.gov

The presence of these carbonyl compounds is significant as they are highly reactive and can participate in further reactions, such as the Maillard reaction with amino acids, leading to browning and changes in the sensory properties of products. nih.gov The table below summarizes research findings on the formation of furfural under different conditions.

| Condition | Furfural Concentration (mg/L) | Reference |

| pH 4, 100°C, 2h | 2.88 | acs.org |

| pH 4, 60°C, 2h | 0.01 | acs.org |

| pH 2, 100°C, 2h | 21.6 | mdpi.com |

| pH 1, 100°C, 2h | 190.2 | mdpi.com |

| Alkaline conditions (pH 6.8 to 9.5) | Not identified | scispace.com |